Ampicillin-d5 (Mixture of Diastereomers)
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Overview
Description
Ampicillin-d5 (Mixture of Diastereomers) is a deuterated form of ampicillin, a semi-synthetic antibiotic structurally related to penicillin. This compound is particularly significant in analytical chemistry for quantification and method development . The deuterium labeling in Ampicillin-d5 makes it useful in various research applications, especially in studies involving mass spectrometry.
Preparation Methods
The synthesis of Ampicillin-d5 involves the incorporation of deuterium atoms into the ampicillin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
Ampicillin-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for Ampicillin-d5.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Ampicillin-d5 has a wide range of scientific research applications:
Chemistry: Used in analytical chemistry for method development and quantification studies.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of antibiotics.
Industry: Applied in the development of new antibiotics and in quality control processes.
Mechanism of Action
Ampicillin-d5 exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The deuterium labeling does not alter the fundamental mechanism of action but aids in tracking and studying the compound in various environments.
Comparison with Similar Compounds
Ampicillin-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ampicillin: The non-deuterated form, widely used as an antibiotic.
Penicillin G: Another penicillin derivative with a similar mechanism of action.
Amoxicillin: A related antibiotic with a broader spectrum of activity.
The uniqueness of Ampicillin-d5 lies in its application in analytical studies, where the deuterium labeling provides distinct advantages in mass spectrometry and other analytical techniques .
Properties
Molecular Formula |
C16H19N3O4S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9?,10-,11+,14-/m1/s1/i3D,4D,5D,6D,7D |
InChI Key |
AVKUERGKIZMTKX-DFSHZFRBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |
Origin of Product |
United States |
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